1,3-dichloro-4-iodo-2-methylbenzene
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Overview
Description
1,3-Dichloro-4-iodo-2-methylbenzene is an aromatic compound with the molecular formula C7H5Cl2I It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms, one iodine atom, and one methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-4-iodo-2-methylbenzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with chlorine and iodine atoms. Typically, chlorination is performed first, followed by iodination. The reaction conditions often involve the use of chlorine gas or iodine monochloride (ICl) in the presence of a catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Sandmeyer Reaction: This method involves the conversion of an aromatic amine to a diazonium salt, which is then reacted with copper(I) chloride or copper(I) iodide to introduce the chlorine and iodine substituents.
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dichloro-4-iodo-2-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include 1,3-dichloro-4-hydroxy-2-methylbenzene or 1,3-dichloro-4-alkoxy-2-methylbenzene.
Oxidation: 1,3-dichloro-4-iodo-2-methylbenzoic acid.
Reduction: 1,3-dichloro-2-methylbenzene.
Scientific Research Applications
1,3-Dichloro-4-iodo-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Industry: The compound is used in the production of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism by which 1,3-dichloro-4-iodo-2-methylbenzene exerts its effects depends on the specific application:
Chemical Reactions: In nucleophilic substitution reactions, the electron-withdrawing chlorine and iodine atoms activate the benzene ring towards nucleophilic attack.
Biological Interactions: The compound can interact with enzymes and receptors through halogen bonding and hydrophobic interactions, affecting their activity and function.
Comparison with Similar Compounds
1,3-Dichloro-4-iodo-2-methylbenzene can be compared with other halogenated benzene derivatives:
1,3-Dichloro-2-methylbenzene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
1,3-Dichloro-4-bromo-2-methylbenzene: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
1,3-Dichloro-4-fluoro-2-methylbenzene: The presence of a fluorine atom instead of iodine results in different electronic properties and reactivity.
Each of these compounds has unique properties and applications, with this compound being particularly notable for its reactivity and versatility in synthetic chemistry.
Properties
CAS No. |
190722-79-3 |
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Molecular Formula |
C7H5Cl2I |
Molecular Weight |
286.9 |
Purity |
95 |
Origin of Product |
United States |
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